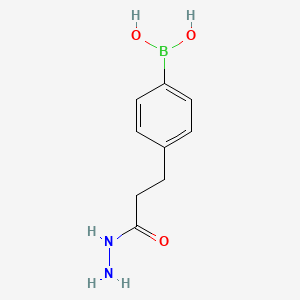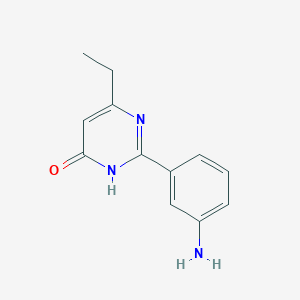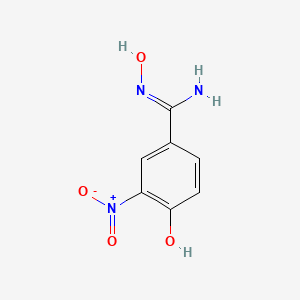
(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid
Descripción general
Descripción
(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid is an organic molecule containing a boronic acid group (B(OH)₂) and a hydrazinocarbonyl moiety (NHNHC=O) attached to a phenyl ring. This compound is not found naturally and is synthesized through specific chemical procedures
Aplicaciones Científicas De Investigación
(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The boronic acid group can form reversible covalent bonds with biomolecules like carbohydrates and nucleotides, making it valuable in biological research.
Medicine: It holds potential for drug discovery and development due to its ability to interact with biological targets.
Industry: The compound is used in material science for the development of new materials with specific properties.
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes like serine proteases and esterases. They can form reversible covalent bonds with these enzymes, potentially modulating their activity .
Mode of Action
The hydrazine group in the compound could potentially act as a nucleophile, reacting with electrophilic centers in biological molecules. This could lead to changes in the structure and function of these molecules .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given its structural features, it could potentially interfere with pathways involving the targets mentioned above .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties. Boronic acids are generally well absorbed and can cross biological membranes. The hydrazine group could potentially be metabolized in the liver .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. It could potentially modulate enzyme activity, leading to changes at the cellular level .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH and the presence of other molecules that can react with boronic acids or hydrazines .
Métodos De Preparación
Análisis De Reacciones Químicas
(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction utilizes boronic acids to form carbon-carbon bonds, making it a valuable coupling partner for introducing the molecule into complex organic structures.
Condensation Reactions: The hydrazinocarbonyl group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Esterification: The carbonyl group (C=O) can react with alcohols under acidic conditions to form esters.
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling and various acids or bases for condensation and esterification reactions. The major products formed from these reactions depend on the specific reactants and conditions used.
Comparación Con Compuestos Similares
Similar compounds to (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid include phenylboronic acid and other boronic acid derivatives . Phenylboronic acid, for example, also contains a boronic acid group attached to a phenyl ring but lacks the hydrazinocarbonyl moiety . This difference makes this compound unique in its ability to participate in additional reactions and form more complex structures.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
[4-(3-hydrazinyl-3-oxopropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c11-12-9(13)6-3-7-1-4-8(5-2-7)10(14)15/h1-2,4-5,14-15H,3,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVRIUROYAQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC(=O)NN)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656875 | |
| Record name | [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-83-2 | |
| Record name | 4-Boronobenzenepropanoic acid 1-hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957034-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418254.png)
![N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418256.png)
![N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418257.png)
![N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418259.png)



![N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1418268.png)
![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)

![2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol](/img/structure/B1418272.png)
![3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1418273.png)
![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)

